molecular formula C11H15NO2 B1437145 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine CAS No. 938459-13-3

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Cat. No.: B1437145
CAS No.: 938459-13-3
M. Wt: 193.24 g/mol
InChI Key: HXTYUGLBGRVXSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine typically involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods involve the use of methoxy-substituted benzene derivatives and appropriate nitrogen sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. Typically, large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety regulations .

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, it can modulate pain signaling pathways, leading to analgesic effects. The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and potent analgesic effects. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYUGLBGRVXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651037
Record name 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-13-3
Record name 3,4,5,6-Tetrahydro-10-methoxy-2H-1,5-benzoxazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
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10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Reactant of Route 3
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Reactant of Route 4
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Reactant of Route 5
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
Reactant of Route 6
10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

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